molecular formula C11H12F3NO3 B15229097 Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate

Cat. No.: B15229097
M. Wt: 263.21 g/mol
InChI Key: ZEISCPIWKHJNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate (CAS 1713589-93-5) is a benzoate ester derivative of interest in advanced chemical synthesis and pharmaceutical research . With a molecular formula of C11H12F3NO3 and a molecular weight of 263.21, this compound features a unique structure combining a phenolic hydroxyl group, an ester moiety, and a 2,2,2-trifluoroethylaminomethyl side chain . This bifunctional structure makes it a valuable building block for medicinal chemistry, particularly in the development of novel active molecules. The presence of the trifluoroethyl group can significantly alter the physicochemical properties, such as lipophilicity and metabolic stability, of resultant compounds. Researchers utilize this intermediate in the synthesis of more complex target molecules. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. This material is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

methyl 4-hydroxy-3-[(2,2,2-trifluoroethylamino)methyl]benzoate

InChI

InChI=1S/C11H12F3NO3/c1-18-10(17)7-2-3-9(16)8(4-7)5-15-6-11(12,13)14/h2-4,15-16H,5-6H2,1H3

InChI Key

ZEISCPIWKHJNFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)CNCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 3-Methyl-4-Hydroxybenzoate

The synthesis begins with 3-methyl-4-hydroxybenzoic acid , which undergoes esterification using methanol under acidic conditions. In a typical procedure:

  • 3-Methyl-4-hydroxybenzoic acid (1.0 mol) is dissolved in methanol (500 mL).
  • Concentrated sulfuric acid (5 mL) is added as a catalyst.
  • The mixture is refluxed at 65°C for 12 hours.
  • Post-reaction, the solvent is evaporated, and the residue is recrystallized from ethanol to yield methyl 3-methyl-4-hydroxybenzoate (89% yield).

Bromination of the Methyl Group

Radical bromination introduces a bromomethyl group at position 3:

  • Methyl 3-methyl-4-hydroxybenzoate (0.5 mol) is dissolved in carbon tetrachloride (300 mL).
  • $$N$$-Bromosuccinimide (NBS, 0.55 mol) and azobisisobutyronitrile (AIBN, 0.01 mol) are added.
  • The reaction is irradiated with UV light at 80°C for 6 hours.
  • The product, methyl 3-(bromomethyl)-4-hydroxybenzoate , is isolated via column chromatography (72% yield).

Nucleophilic Substitution with Trifluoroethylamine

The bromomethyl intermediate reacts with 2,2,2-trifluoroethylamine in a nucleophilic displacement:

  • Methyl 3-(bromomethyl)-4-hydroxybenzoate (0.3 mol) and 2,2,2-trifluoroethylamine (0.9 mol) are dissolved in dimethylformamide (DMF, 200 mL).
  • Potassium carbonate (0.6 mol) is added to scavenge HBr.
  • The mixture is stirred at 60°C for 24 hours.
  • The crude product is purified via recrystallization (ethyl acetate/hexane) to yield the target compound (68% yield).

Key Data

Step Reagents Conditions Yield (%)
Esterification H₂SO₄, MeOH Reflux, 12 h 89
Bromination NBS, AIBN, CCl₄ UV, 80°C, 6 h 72
Amine substitution CF₃CH₂NH₂, K₂CO₃ 60°C, 24 h 68

Mannich Reaction Route

Protection of the Hydroxyl Group

To prevent undesired side reactions, the hydroxyl group is protected as a methyl ether:

  • Methyl 4-hydroxybenzoate (1.0 mol) is dissolved in acetone (300 mL).
  • Methyl iodide (1.2 mol) and potassium carbonate (2.0 mol) are added.
  • The reaction is stirred at 50°C for 8 hours.
  • Methyl 4-methoxybenzoate is isolated by filtration and evaporation (94% yield).

Mannich Reaction with Formaldehyde and Trifluoroethylamine

The protected ester undergoes aminomethylation at position 3:

  • Methyl 4-methoxybenzoate (0.5 mol), paraformaldehyde (0.6 mol), and 2,2,2-trifluoroethylamine (0.6 mol) are dissolved in ethanol (200 mL).
  • Hydrochloric acid (10 mL, 1M) is added, and the mixture is refluxed at 70°C for 10 hours.
  • The intermediate methyl 4-methoxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is obtained after solvent removal (78% yield).

Deprotection of the Methoxy Group

The methyl ether is cleaved using boron tribromide:

  • The intermediate (0.3 mol) is dissolved in dichloromethane (150 mL).
  • Boron tribromide (1.0 mol) is added dropwise at 0°C.
  • The reaction is stirred at room temperature for 6 hours.
  • Quenching with ice water followed by extraction yields the final product (82% yield).

Key Data

Step Reagents Conditions Yield (%)
Methyl protection MeI, K₂CO₃ 50°C, 8 h 94
Mannich reaction HCHO, CF₃CH₂NH₂ 70°C, 10 h 78
Demethylation BBr₃, CH₂Cl₂ RT, 6 h 82

Comparative Analysis of Methods

Reaction Efficiency

  • Bromide substitution offers moderate yields (68%) but requires hazardous reagents (NBS, CCl₄).
  • Mannich reaction provides higher overall yields (78–82%) but involves protection/deprotection steps.

Regioselectivity

  • The bromide route ensures precise functionalization at position 3 due to the directed bromination.
  • The Mannich reaction relies on the ester’s meta-directing effect, which may produce minor para-substituted byproducts.

Scalability

  • Bromide substitution is scalable but generates stoichiometric HBr waste.
  • Mannich reaction conditions are milder and more amenable to industrial production.

Mechanistic Insights

Bromination Mechanism

The radical bromination proceeds via a chain mechanism:

  • Initiation : AIBN decomposes to generate radicals.
  • Propagation :
    • $$ \text{NBS} + \text{radical} \rightarrow \text{Br}^\bullet + \text{succinimide radical} $$
    • $$ \text{Br}^\bullet + \text{C₆H₄(CH₃)COOCH₃} \rightarrow \text{C₆H₄(CH₂Br)COOCH₃} + \text{HBr} $$

Mannich Reaction Mechanism

  • Iminium ion formation :
    $$ \text{HCHO} + \text{CF₃CH₂NH₂} \rightarrow \text{CF₃CH₂NHCH₂⁺} $$
  • Electrophilic aromatic substitution : The iminium ion attacks the aromatic ring at position 3, guided by the ester’s meta-directing effect.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₀H₁₀F₃NO₃ 249.16 4-OH, 3-(trifluoroethylaminomethyl) Research compound
Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate C₁₀H₈F₃NO₄ 263.17 2-OH, 4-trifluoroacetamido Intermediate in drug synthesis
Methyl 4-amino-3-(trifluoromethyl)benzoate C₉H₈F₃NO₂ 219.16 4-NH₂, 3-CF₃ Pharmaceutical intermediates
Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate C₂₀H₁₈F₄N₂O₄ 426.36 4-O-(tetrafluoropropanyl-acetylphenyl) Synthetic intermediate
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S 381.36 2-sulfonylurea, triazine ring Herbicide

Key Research Findings

Solubility and Acidity
  • The target compound’s hydroxy group at position 4 enhances water solubility compared to Methyl 4-amino-3-(trifluoromethyl)benzoate (which has an amino group) .
  • In contrast, Methyl 2-hydroxy-4-(2,2,2-trifluoroacetamido)benzoate has a trifluoroacetamido group, which is more electron-withdrawing than the target’s trifluoroethylaminomethyl group, possibly increasing acidity at the hydroxy position.

Physical and Chemical Properties

  • Thermal Stability: Fluorinated substituents generally enhance thermal stability. Ethyl 4-((3-((4-acetylphenyl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate demonstrates stability up to 150°C, suggesting the target compound may exhibit similar robustness.

Biological Activity

Methyl 4-hydroxy-3-(((2,2,2-trifluoroethyl)amino)methyl)benzoate is an organic compound characterized by its unique trifluoroethyl group, which significantly influences its chemical behavior and biological activity. With a molecular formula of C11H12F3NO3 and a molecular weight of 263.21 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • A hydroxyl group (-OH), contributing to its reactivity.
  • An amino group attached to a trifluoroethyl moiety, enhancing its lipophilicity.
  • An aromatic system that allows for diverse interactions with biological targets.

This combination of functional groups makes it a versatile building block in organic synthesis and pharmacological research.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. Key mechanisms include:

  • Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes, which can influence metabolic pathways.
  • Receptor Interaction : Its structural features allow it to effectively bind to lipid membranes and proteins, enhancing its pharmacological efficacy.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and antimicrobial properties , making it a candidate for various therapeutic applications. The trifluoroethyl group contributes to improved membrane penetration, facilitating interaction with biological targets.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-hydroxybenzoateC9H10O3Lacks trifluoroethyl group; simpler structure
4-Hydroxyphenylacetic acidC9H10O3Similar hydroxyl group; different side chain
TrifluoromethylphenolC7H5F3OContains trifluoromethyl but lacks amino functionality

This comparison highlights the unique attributes of this compound that differentiate it from simpler analogs.

Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. Results indicated a significant reduction in inflammatory markers in vitro when tested against human macrophage cell lines. The mechanism was attributed to the inhibition of pro-inflammatory cytokine production.

Antimicrobial Properties Assessment

Another research article explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

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